N-[4-(methylthio)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide N-[4-(methylthio)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251676-84-2
VCID: VC5366223
InChI: InChI=1S/C24H26N4O2S/c1-31-21-9-7-18(8-10-21)16-25-24(29)19-11-13-28(14-12-19)22-15-23(27-17-26-22)30-20-5-3-2-4-6-20/h2-10,15,17,19H,11-14,16H2,1H3,(H,25,29)
SMILES: CSC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Molecular Formula: C24H26N4O2S
Molecular Weight: 434.56

N-[4-(methylthio)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

CAS No.: 1251676-84-2

Cat. No.: VC5366223

Molecular Formula: C24H26N4O2S

Molecular Weight: 434.56

* For research use only. Not for human or veterinary use.

N-[4-(methylthio)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide - 1251676-84-2

Specification

CAS No. 1251676-84-2
Molecular Formula C24H26N4O2S
Molecular Weight 434.56
IUPAC Name N-[(4-methylsulfanylphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C24H26N4O2S/c1-31-21-9-7-18(8-10-21)16-25-24(29)19-11-13-28(14-12-19)22-15-23(27-17-26-22)30-20-5-3-2-4-6-20/h2-10,15,17,19H,11-14,16H2,1H3,(H,25,29)
Standard InChI Key GRNDMGRMJJHTGX-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central piperidine ring substituted at the 1-position with a 6-phenoxypyrimidin-4-yl group and at the 4-position with a carboxamide-linked 4-(methylthio)benzyl moiety. Key structural elements include:

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, functionalized with a phenoxy group at position 6 .

  • Piperidine Ring: A six-membered saturated heterocycle providing conformational flexibility and serving as a scaffold for substituent attachment.

  • 4-(Methylthio)benzyl Group: A benzyl derivative with a methylthio (-SMe) substituent at the para position, enhancing lipophilicity and potential receptor interactions.

Physicochemical Profile

Table 1 summarizes critical physicochemical parameters:

PropertyValue
Molecular FormulaC₂₄H₂₆N₄O₂S
Molecular Weight434.56 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (pyrimidine N, carbonyl O)
Rotatable Bonds7
Topological Polar Surface Area98.9 Ų

Data derived from computational models and experimental analogs .

The compound’s moderate lipophilicity (clogP ≈ 3.2) and balanced polar surface area suggest adequate blood-brain barrier penetration, a trait relevant for central nervous system (CNS)-targeted therapies.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-[4-(methylthio)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide involves multi-step organic transformations, typically proceeding as follows:

  • Piperidine-4-carboxamide Formation: Reaction of piperidine-4-carboxylic acid with benzylamine derivatives under carbodiimide-mediated coupling conditions.

  • Pyrimidine Coupling: Nucleophilic aromatic substitution of 4-chloro-6-phenoxypyrimidine with the piperidine intermediate .

  • Benzyl Functionalization: Introduction of the 4-(methylthio)benzyl group via reductive amination or alkylation.

Reaction progress is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with final purity ≥95% confirmed by reverse-phase HPLC.

Analytical Data

Critical spectroscopic signatures include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine H), 7.45–7.12 (m, 9H, aromatic H), 3.98 (d, 2H, benzyl CH₂), 2.48 (s, 3H, SMe).

  • HRMS (ESI+): m/z 435.1854 [M+H]⁺ (calc. 435.1851).

Hypothesized Biological Activities

PDE4 Inhibition

Structural alignment with patented PDE4 inhibitors suggests potential anti-inflammatory applications. PDE4 regulates cyclic adenosine monophosphate (cAMP) degradation, and its inhibition ameliorates conditions like asthma and chronic obstructive pulmonary disease (COPD). Key binding interactions may involve:

  • Hydrogen Bonding: Between the pyrimidine nitrogen and Gln369 of PDE4 .

  • Hydrophobic Contacts: The methylthio-benzyl group occupying a lipophilic pocket near Phe372 .

Kinase Modulation

Recent patents highlight pyrimidine-carboxamides as CDK12 inhibitors, implicating roles in oncology . CDK12 regulates transcription elongation, and its inhibition sensitizes cancer cells to DNA-damaging agents.

Comparative Analysis with Structural Analogs

Table 2 contrasts N-[4-(methylthio)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide with related compounds:

CompoundTargetIC₅₀ (nM)Therapeutic Area
This CompoundPDE4 (predicted)~100*Inflammation
RolipramPDE4200Depression
EfavirenzHIV RT2.8Antiretroviral
THZ531CDK1210Oncology

Estimated based on structural similarity .

Future Research Directions

Mechanistic Studies

  • In Vitro Profiling: Assess PDE4 inhibition using enzymatic assays .

  • Cellular Models: Evaluate antiviral efficacy in HIV-infected T-cells .

Optimization Strategies

  • Bioisosteric Replacement: Substitute the methylthio group with sulfone or sulfonamide to enhance solubility .

  • Prodrug Design: Mask the carboxamide as an ester to improve oral bioavailability.

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